molecular formula C19H22N2O5S2 B2864903 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide CAS No. 2097862-06-9

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide

Cat. No.: B2864903
CAS No.: 2097862-06-9
M. Wt: 422.51
InChI Key: ACNWSHNQJHUMOJ-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a thiophene ring, and a sulfonamide group

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

In the context of anticonvulsant activity, the mechanism of action of similar compounds involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Safety and Hazards

The safety profile of similar compounds has been studied. For instance, one compound demonstrated a favorable safety profile with high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .

Future Directions

Further structural optimization of similar compounds could lead to improved production and quality control of monoclonal antibodies . The promising in vivo activity profile and drug-like properties of these compounds make them interesting candidates for further preclinical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl and thiophene groups. The final step involves the addition of the sulfonamide group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) can be employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Thiophene derivatives: Compounds containing thiophene rings, like thiophene-2-carboxylic acid.

    Sulfonamide derivatives: Compounds with sulfonamide groups, such as sulfanilamide .

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c22-11-8-14(15-9-12-27-13-15)7-10-20-28(25,26)17-3-1-16(2-4-17)21-18(23)5-6-19(21)24/h1-4,9,12-14,20,22H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNWSHNQJHUMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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